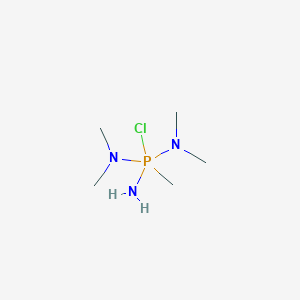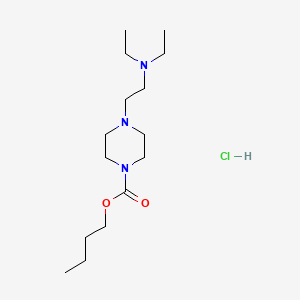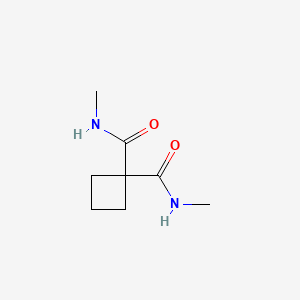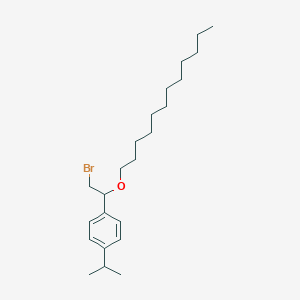
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an acetyl group at the N(2) position and a 2,4-dinitrophenyl group at the N(6) position of the lysine molecule. It is primarily used in biochemical research to study protein modifications and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine typically involves multiple steps:
Protection of the Lysine Amino Groups: The ε-amino group of lysine is protected using a suitable protecting group such as carbobenzyloxy (Cbz).
Acetylation: The α-amino group is acetylated using acetic anhydride under basic conditions.
Dinitrophenylation: The protected lysine is then reacted with 2,4-dinitrofluorobenzene (DNFB) to introduce the dinitrophenyl group at the ε-amino position.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols or amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted lysine derivatives.
Hydrolysis: Lysine and acetic acid.
Reduction: Amino derivatives of lysine.
Scientific Research Applications
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is widely used in scientific research:
Chemistry: As a model compound to study nucleophilic aromatic substitution reactions.
Biology: To investigate protein modifications and interactions, particularly in the context of post-translational modifications.
Medicine: In the development of diagnostic assays for detecting specific protein modifications.
Industry: As a reagent in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine exerts its effects involves its ability to modify proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)ornithine: Similar structure but with ornithine instead of lysine.
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)arginine: Similar structure but with arginine instead of lysine.
Uniqueness
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is unique due to its specific modification pattern, which allows for targeted studies of lysine modifications in proteins. Its distinct chemical properties make it a valuable tool in biochemical research.
Properties
CAS No. |
22619-87-0 |
|---|---|
Molecular Formula |
C14H18N4O7 |
Molecular Weight |
354.32 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C14H18N4O7/c1-9(19)16-12(14(20)21)4-2-3-7-15-11-6-5-10(17(22)23)8-13(11)18(24)25/h5-6,8,12,15H,2-4,7H2,1H3,(H,16,19)(H,20,21)/t12-/m0/s1 |
InChI Key |
QFBZXFVWBHWWLX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)

![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)

![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)




![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
